Cyanin chloride

Catalog No.
S598980
CAS No.
2611-67-8
M.F
C27H31O16·Cl
M. Wt
647 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanin chloride

CAS Number

2611-67-8

Product Name

Cyanin chloride

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C27H31O16·Cl

Molecular Weight

647 g/mol

InChI

InChI=1S/C27H30O16.ClH/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27;/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32);1H

InChI Key

QDVZZZBBPRFPDG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-]

Synonyms

Cyanin chloride

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-]

Potential Anticancer Properties:

Cyanidin chloride (CyCl) is a type of anthocyanin, a natural pigment found in various fruits and vegetables. Research suggests that CyCl may possess anticancer properties. Studies have shown that CyCl can inhibit the growth and proliferation of various cancer cell lines, including colorectal cancer, breast cancer, and liver cancer [, , ]. The mechanisms underlying these effects are still being investigated, but they may involve inducing apoptosis (programmed cell death) and inhibiting cell cycle progression [].

Anti-inflammatory and Antioxidant Properties:

CyCl has also been shown to exhibit anti-inflammatory and antioxidant properties. Studies have demonstrated that CyCl can suppress the production of inflammatory mediators and reduce oxidative stress in various cell types [, ]. These properties may be beneficial in managing chronic inflammatory diseases and protecting against oxidative damage associated with various health conditions.

Neuroprotective Potential:

Emerging research suggests that CyCl may have neuroprotective potential. Studies in animal models indicate that CyCl can improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's disease []. However, further research is needed to confirm these findings and elucidate the underlying mechanisms.

Other Potential Applications:

Aside from the mentioned areas, CyCl is being explored for its potential applications in various other fields, including:

  • Antibacterial activity: Studies suggest that CyCl may possess antibacterial properties against certain strains of bacteria [].
  • Cardiovascular health: Preliminary research indicates that CyCl may improve cardiovascular health by regulating blood pressure and cholesterol levels [].

Cyanin chloride, a derivative of cyanidin, is a natural organic compound categorized as an anthocyanidin. It is characterized by its reddish-purple color, which can vary significantly with pH levels—appearing red at pH values below 3, violet at pH 7-8, and blue at pH levels above 11. This compound is predominantly found in various fruits, including berries such as blackberries, blueberries, and cherries, as well as in red cabbage and red onions. The molecular formula for cyanin chloride is C₁₅H₁₁O₆Cl, with a molar mass of 322.7 g/mol .

The mechanisms by which cyanidin chloride exerts its potential health effects are still under investigation. Research suggests it might act as an antioxidant, scavenging free radicals in the body []. Additionally, it might interact with cellular signaling pathways involved in cancer and bone metabolism [, ].

  • Limited data: There is limited publicly available data on the specific hazards associated with cyanidin chloride.
  • General precautions: As with any scientific research chemical, it is recommended to handle cyanidin chloride with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment following standard laboratory safety protocols [].
Typical of anthocyanins. Notably, it can undergo protonation and deprotonation depending on the pH of the environment. At lower pH levels, the flavylium ion predominates, while at higher pH levels, the quinoidal base form becomes more prevalent. This interconversion can lead to the formation of various degradation products under acidic or basic conditions .

Cyanin chloride exhibits significant biological activity, particularly as an antioxidant and a neuroprotective agent. Research indicates that it activates sirtuin 6 (SIRT6), an enzyme implicated in various cellular processes including DNA repair and metabolism regulation . Its antioxidant properties contribute to its potential health benefits, including anti-inflammatory effects and protection against oxidative stress.

Cyanin chloride can be synthesized through several methods:

  • Biosynthesis: Naturally produced in plants via the shikimate pathway and polyketide synthase pathways. The process involves multiple enzymatic steps starting from L-phenylalanine to produce naringenin and ultimately cyanidin .
  • Chemical Synthesis: A common laboratory method involves reacting catechin with specific reagents under controlled conditions to yield cyanin chloride. This method allows for precise control over reaction parameters to optimize yield and purity .
  • Extraction: It can also be extracted from natural sources such as berries using solvents like ethanol or methanol followed by purification techniques such as chromatography .

Cyanin chloride has diverse applications across various fields:

  • Food Industry: Used as a natural colorant due to its vibrant color properties.
  • Pharmaceuticals: Investigated for its potential health benefits related to antioxidant activity and metabolic regulation.
  • Cosmetics: Incorporated into formulations for its skin-protective properties.

Due to its stability and vibrant coloration, it is also explored for use in pH indicators .

Studies on cyanin chloride interactions reveal that it forms complexes with metal ions (e.g., aluminum), which can alter its color properties significantly depending on the pH level. These interactions are essential for understanding its behavior in food products and biological systems . Additionally, research indicates that cyanin chloride may interact with various cellular pathways due to its role as a metabolite, influencing processes such as inflammation and cell signaling .

Cyanin chloride shares similarities with other anthocyanidins but has unique characteristics that set it apart:

Compound NameMolecular FormulaUnique Features
CyanidinC₁₅H₁₁O₆Parent compound; found in various fruits
DelphinidinC₁₅H₁₁O₇Blue pigment; higher solubility in water
PelargonidinC₁₅H₁₁O₄Orange-red pigment; primarily found in strawberries
MalvidinC₁₅H₁₁O₇Found in red wine; known for stability
PeonidinC₁₅H₁₁O₆Found in red fruits; exhibits unique color changes

Cyanin chloride's distinct properties arise from its specific structural modifications compared to these similar compounds, making it particularly valuable in both research and application contexts .

UNII

UTH12733J3

Other CAS

2611-67-8

Wikipedia

Cyanidin-3,5-O-diglucoside

Dates

Modify: 2023-08-15

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